2-Chloro-6-nitroaniline CAS number 769-11-9
2-Chloro-6-nitroaniline CAS number 769-11-9
An In-depth Technical Guide to 2-Chloro-6-nitroaniline (CAS: 769-11-9)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Chloro-6-nitroaniline, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Eschewing a rigid template, this guide is structured to deliver field-proven insights into the compound's core characteristics, from its fundamental physicochemical properties to its synthesis, reactivity, and safe handling.
Core Compound Profile and Physicochemical Properties
2-Chloro-6-nitroaniline (C₆H₅ClN₂O₂) is a substituted aniline derivative featuring chloro and nitro groups ortho to the amine functionality.[1][2] This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and overall utility as a synthetic building block. The compound typically appears as a pale yellow to orange solid.[1][3]
Its strategic importance lies in its role as a precursor for more complex molecules, including pharmaceuticals and dyes, where the functional groups can be selectively modified.[1][4]
Table 1: Physicochemical and Spectroscopic Data for 2-Chloro-6-nitroaniline
| Property | Value | Source(s) |
| CAS Number | 769-11-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][4][6] |
| Molecular Weight | 172.57 g/mol | [1][2][3][6] |
| Melting Point | 74-80 °C | [1][3][7] |
| Boiling Point | 284.3 °C (Predicted) | [1][6][7] |
| Density | 1.494 g/cm³ (Predicted) | [1][6][7] |
| Appearance | Pale yellow solid | [1] |
| Solubility | Soluble in hot ethanol, acetic acid, dimethylformamide | [1] |
| pKa | 2.41 (Predicted) | [1][7][8] |
| LogP | 2.90 | [6] |
| ¹³C NMR Shifts (ppm) | 145.4, 134.1, 127.8, 126.1, 122.9, 118.8 | [9] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-6-nitroaniline is most logically achieved through the electrophilic aromatic substitution of 2-nitroaniline. The existing amino and nitro groups direct the regioselectivity of the incoming electrophile (chlorine). The strongly activating, ortho-para directing amino group and the strongly deactivating, meta-directing nitro group work in concert. The position ortho to the amino group (C6) is sterically hindered and electronically activated, making it a prime target for chlorination.
Caption: Workflow for the synthesis of 2-Chloro-6-nitroaniline.
Protocol 1: Laboratory Scale Synthesis via Chlorination
This protocol is based on established principles for the chlorination of nitroanilines.[10][11] The causality for using a concentrated acid medium is to protonate the starting material, rendering it soluble and controlling reactivity, while heating accelerates the reaction rate.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, suspend 2-nitroaniline (1.0 mol) in 4-6 N aqueous hydrochloric acid.
-
Heating: Heat the mixture to reflux (approximately 95-110 °C) with vigorous stirring until the solid dissolves.[10][11]
-
Chlorination: Bubble chlorine gas (Cl₂) through the solution at a steady rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove residual acid, followed by recrystallization from ethanol to yield pure 2-Chloro-6-nitroaniline.
This self-validating system relies on analytical monitoring (TLC/HPLC) to confirm the consumption of starting material and the formation of the desired product before proceeding to isolation, ensuring efficiency and purity.
Chemical Reactivity and Applications in Drug Development
The utility of 2-Chloro-6-nitroaniline stems from the distinct reactivity of its three functional groups. It serves as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical and dye industries.[4]
-
Amino Group (-NH₂): Can be diazotized and subsequently replaced (Sandmeyer reaction) or can undergo acylation or alkylation.
-
Nitro Group (-NO₂): Can be readily reduced to an amino group, forming a diamine derivative. This opens pathways to synthesizing heterocyclic compounds like benzimidazoles.
-
Chloro Group (-Cl): Can be displaced via nucleophilic aromatic substitution, although this is less favorable due to the presence of two other electron-withdrawing groups.
Its role as a key intermediate in the synthesis of biologically active compounds makes it highly valuable for drug discovery professionals.[4]
Caption: Reactivity pathways of 2-Chloro-6-nitroaniline.
Analytical Characterization
Accurate characterization is crucial for verifying the identity and purity of 2-Chloro-6-nitroaniline. A combination of chromatographic and spectroscopic techniques is employed.
Protocol 2: HPLC Purity Analysis
This reverse-phase HPLC method is designed to separate 2-Chloro-6-nitroaniline from potential impurities.[12] The choice of a C18 column is based on the compound's moderate polarity, while the acetonitrile/water mobile phase allows for effective elution.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% phosphoric acid added to the aqueous phase to ensure sharp peak shapes.[12] For MS compatibility, formic acid should be used instead of phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.
Safety and Toxicology
Understanding the hazards associated with 2-Chloro-6-nitroaniline is paramount for safe handling in a laboratory or industrial setting. Researchers must use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information for 2-Chloro-6-nitroaniline
| Hazard Class | Pictogram | Signal Word | Hazard Statement Code | Hazard Statement | Source(s) |
| Acute Toxicity (Oral) | GHS07 | Warning | H302 | Harmful if swallowed | |
| Skin Sensitization | GHS07 | Warning | H317 | May cause an allergic skin reaction | |
| Skin Irritation | GHS07 | Warning | H315 | Causes skin irritation | [3] |
| Eye Irritation | GHS07 | Warning | H319 | Causes serious eye irritation | [3] |
| STOT Single Exposure | GHS07 | Warning | H335 | May cause respiratory irritation | [3] |
In case of exposure, immediate action is required. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[13] Always consult the Safety Data Sheet (SDS) before handling this compound.
References
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2-Chloro-6-nitroaniline - ChemBK. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]
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2-Chloro-6-nitroaniline | CAS#:769-11-9 | Chemsrc. (n.d.). Chemsrc. Retrieved January 6, 2026, from [Link]
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769-11-9 | 2-Chloro-6-nitroaniline - Alachem Co., Ltd. (n.d.). Alachem. Retrieved January 6, 2026, from [Link]
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Separation of 2-Chloro-6-nitroaniline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]
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Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process - Justia Patents. (1981, May 13). Justia. Retrieved January 6, 2026, from [Link]
- US4414415A - Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process - Google Patents. (n.d.). Google Patents.
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2-chloro-6-nitroaniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
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2-Chloro-6-nitroaniline - LookChem. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]
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